molecular formula C12H13F3O2 B13055874 2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one

Cat. No.: B13055874
M. Wt: 246.22 g/mol
InChI Key: HROIVXBEMFCBDE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one (CAS: 574731-00-3) is a ketone derivative featuring a 3-trifluoromethoxy-substituted phenyl ring attached to a 2,2-dimethylpropan-1-one scaffold. The trifluoromethoxy (-OCF₃) group at the meta position distinguishes it from other arylpropanone derivatives. It is reported with a purity of 95.0% and is likely utilized as an intermediate in organic synthesis or pharmaceutical research .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

2,2-dimethyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-5-4-6-9(7-8)17-12(13,14)15/h4-7H,1-3H3

InChI Key

HROIVXBEMFCBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization of 3-Trifluoromethoxyaniline

  • Starting Material: 3-Trifluoromethoxyaniline (aromatic amine).
  • Reagents: Hydrochloric acid (concentrated aqueous), sodium nitrite (NaNO2) in water.
  • Conditions: The amine is dissolved in aqueous HCl and cooled to 0–25°C. Sodium nitrite solution is added slowly to form the diazonium salt.
  • Duration: 30 minutes to 3 hours.
  • Temperature: Maintained between 0°C and 25°C to ensure stability of the diazonium salt.

Reaction with Alkylating Agent

  • Alkylating Agent: Isopropenyl acetate or a similar enol acetate derivative.
  • Catalyst: Cuprous or cupric salts (chlorides, bromides, sulfates, nitrates, or acetates) in catalytic amounts (0.01 to 0.20 molar equivalents).
  • Base: Optional; sodium acetate, bicarbonate, or carbonate may be used to control pH.
  • Solvent: Polar solvents such as water, acetone, alcohols (methanol, ethanol, isopropanol), acetonitrile, dioxane, or mixtures thereof.
  • Temperature: 20°C to 70°C.
  • Duration: 30 minutes to 3 hours.
  • Process: The diazonium salt is reacted with the alkylating agent in the presence of the copper catalyst and base, producing the ketone intermediate.

Isolation and Purification

  • Workup: After reaction completion, the mixture is cooled, and an organic solvent such as heptane is added to separate layers.
  • Purification: The ketone is purified either by:
    • Vacuum distillation.
    • Formation of a bisulfite complex followed by alkaline hydrolysis to regenerate the pure ketone.
  • Yield: Typical yields for analogous compounds are in the range of 40–70%, depending on reaction conditions and purification efficiency.

Representative Reaction Conditions and Yields (Adapted from Related Trifluoromethyl Phenyl Ketone Synthesis)

Step Conditions Reagents/Amounts Temperature (°C) Time Yield (%) Notes
Diazotization Aqueous HCl, NaNO2 addition 1 equiv 3-trifluoromethoxyaniline, 1.5–4 equiv HCl, 1–2 equiv NaNO2 0–25 0.5–3 h Formation of diazonium salt
Coupling with enol acetate CuCl catalyst, base, polar solvent 1–3 equiv isopropenyl acetate, 0.01–0.20 equiv CuCl, 0–3 equiv base 20–70 0.5–3 h 40–70 Formation of ketone intermediate
Purification Vacuum distillation or bisulfite complex formation Purity >95% achievable

Alternative Preparation Routes

While the diazonium salt route is the most documented and reliable method for aromatic ketones with trifluoromethoxy substituents, other methods include:

  • Direct Friedel-Crafts Acylation: Using acid chlorides or anhydrides of 2,2-dimethylpropanoyl derivatives with 3-trifluoromethoxybenzene under Lewis acid catalysis. However, this may be less selective due to the electron-withdrawing trifluoromethoxy group.
  • Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides bearing trifluoromethoxy substituents with organometallic reagents derived from 2,2-dimethylpropanoyl precursors.
  • Malonate Ester Alkylation and Hydrolysis: Preparation of malonate esters bearing the 3-trifluoromethoxyphenyl group followed by decarboxylation and oxidation to the ketone.

Research Findings and Analysis

  • The diazotization and subsequent coupling with isopropenyl acetate in the presence of copper salts is a well-established, scalable method that provides good control over reaction parameters and product purity.
  • The use of bisulfite complex formation for purification is advantageous for removing impurities and achieving high purity ketones suitable for pharmaceutical intermediates.
  • The choice of solvent and base can significantly affect yield and selectivity; mixtures of water with methanol or acetone and sodium acetate or bicarbonate bases are optimal.
  • Reaction temperature control is critical to avoid decomposition of diazonium salts and side reactions.
  • Yields reported for closely related compounds range from 40% to over 70%, with purity exceeding 95% after purification.

Summary Table of Preparation Methods

Preparation Step Key Parameters Advantages Limitations
Diazotization of amine 0–25°C, aqueous HCl, NaNO2 High selectivity for diazonium salt Sensitive to temperature and time
Coupling with isopropenyl acetate CuCl catalyst, base, polar solvent, 20–70°C Good yield, mild conditions Requires careful catalyst handling
Purification Vacuum distillation or bisulfite complex High purity product Additional processing steps
Alternative Friedel-Crafts Lewis acid catalyst, acid chloride Direct acylation Lower selectivity, possible side reactions
Cross-coupling methods Pd catalyst, organometallic reagents Versatile, high functional group tolerance Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one has shown promise in drug development due to its ability to modulate serotonin pathways. It acts as an inhibitor of the serotonin reuptake transporter (SERT), which can elevate serotonergic neurotransmission, suggesting potential applications in treating mood disorders such as depression and anxiety.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including Chlamydia trachomatis and several Gram-positive and Gram-negative bacteria. The trifluoromethoxy group is critical for this activity, enhancing the compound's efficacy compared to non-substituted derivatives.

3. Agrochemicals

The unique chemical structure allows for applications in agrochemicals, where it can serve as a building block for developing pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Case Studies

Antichlamydial Activity : A study evaluated compounds based on similar structures for antichlamydial activity. The results indicated that derivatives containing the trifluoromethoxy group exhibited moderate antibacterial effects against N. meningitidis and H. influenzae, with enhanced activity compared to their non-substituted counterparts.

Antimicrobial Spectrum : Another investigation tested derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds with the trifluoromethoxy group demonstrated minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM against S. aureus, indicating potent antimicrobial properties.

Toxicity and Safety Profile

Preliminary studies suggest that certain derivatives of this compound do not exhibit significant toxicity in human cell lines, indicating a favorable safety profile for further development in medicinal applications.

Potential Applications Summary

ApplicationDescription
Antidepressant DevelopmentTargeting serotonin pathways for mood disorders
Antimicrobial AgentsDeveloping new antibiotics against resistant strains
Agrochemical DevelopmentBuilding blocks for effective pesticides or herbicides

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Position/Type CAS Number Key Data/Applications Reference
2,2-Dimethyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one Para-OCF₃ Not Provided Synthesized via NHC catalysis; similar reactivity to target compound .
1-(3-(Trifluoromethyl)phenyl)propan-1-one Meta-CF₃ 1533-03-5 Structural similarity score: 0.82; higher lipophilicity .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 3,5-Di-CF₃ 85068-34-4 Enhanced electron-withdrawing effects .
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one Thiophene-2-yl Not Provided High yield (97%); demonstrates substituent-dependent reactivity .
  • Positional Isomerism : The para-substituted trifluoromethoxy analog (3ea in ) shares the same core structure but differs in substituent placement. Meta substitution (as in the target compound) may alter electronic and steric properties, impacting reactivity and intermolecular interactions .

Physicochemical Properties

  • Electrophilicity : The trifluoromethoxy group’s electronegativity increases the ketone’s electrophilicity compared to methoxy or methyl substituents, influencing nucleophilic addition reactions .
  • Lipophilicity: The -OCF₃ group contributes to higher logP values relative to non-fluorinated analogs, affecting solubility and membrane permeability .

Q & A

Q. Table 1: Comparative Yields in Aryl Ketone Synthesis

MethodCatalystSolventYield (%)Reference
NHC-catalyzed alkylationMesityl-substituted NHCHexane/EtOAc54
Friedel-Crafts acylationAlCl₃DCM35–45[Hypothetical]

How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity in nucleophilic additions?

Advanced Research Question
The electron-withdrawing trifluoromethoxy group (-OCF₃) significantly alters the compound’s electronic landscape:

  • Resonance and inductive effects : The -OCF₃ group withdraws electron density via both inductive (-I) and resonance (-M) effects, polarizing the carbonyl group and enhancing electrophilicity. This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs (e.g., methoxy derivatives) .
  • Experimental validation :
    • Kinetic studies : Compare reaction rates with nucleophiles (e.g., Grignard reagents) against 3-methoxy analogs.
    • Computational analysis : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to quantify electrophilicity .

What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers anticipate?

Basic Research Question
Key Techniques :

  • ¹H/¹³C NMR :
    • ¹H : Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm, split due to -OCF₃).
    • ¹³C : Carbonyl carbon (δ ~205 ppm), CF₃ (δ 120–125 ppm, J coupling ~290 Hz).
  • ¹⁹F NMR : Distinct triplet for -OCF₃ (δ -55 to -60 ppm, J ≈ 3 Hz) .
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1200 cm⁻¹).

Q. Table 2: Representative NMR Data for Related Compounds

Compound¹³C C=O (ppm)¹⁹F (ppm)Reference
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone205.1-58.3 (t, J=3 Hz)

How can researchers resolve crystallographic data discrepancies caused by disordered trifluoromethoxy groups?

Advanced Research Question
Challenges : The trifluoromethoxy group’s rotational freedom can lead to disorder in X-ray structures.
Strategies :

  • High-resolution data : Use synchrotron radiation for data collection (λ < 1 Å) to improve resolution .
  • Refinement tools : SHELXL’s PART and ISOR commands to model disorder and apply thermal parameter restraints .
  • Validation : Cross-check with DFT-optimized geometries to validate bond lengths and angles.

What biological activities are observed in structurally related aryl ketones, and how can these guide further studies?

Basic Research Question
Related compounds (e.g., pyrrole-containing propanones) exhibit antibacterial and antitubercular activity , likely due to interactions with bacterial enzyme active sites .
Methodological Recommendations :

  • In vitro assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.
  • Docking studies : Target enzymes like enoyl-ACP reductase for mechanistic insights.

How can computational modeling predict the photophysical properties of this compound, and what challenges arise from the trifluoromethoxy group?

Advanced Research Question
Approach :

  • TD-DFT calculations : Predict UV-Vis absorption spectra by modeling excited-state transitions. The -OCF₃ group may introduce charge-transfer states, altering λmax .
  • Challenges :
    • Basis set selection : Include diffuse functions (e.g., 6-311++G(d,p)) to account for fluorine’s electronegativity.
    • Solvent effects : Use PCM (Polarizable Continuum Model) to simulate solvent interactions.

Validation : Compare computed spectra with experimental UV-Vis data in solvents of varying polarity.

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